A Technical Guide to N-Boc-O-tosyl Hydroxylamine: Properties, Protocols, and Applications
A Technical Guide to N-Boc-O-tosyl Hydroxylamine: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
N-Boc-O-tosyl hydroxylamine, also known as tert-butyl ([(4-methylphenyl)sulfonyl]oxy)carbamate, is a versatile and efficient electrophilic aminating agent used in organic synthesis.[1][2][3] Its stability, ease of handling, and selective reactivity make it a valuable tool for introducing a protected amino group into a wide range of molecules, a critical step in the development of pharmaceuticals and other complex chemical entities.[1][2][3] This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and its key applications in modern chemistry.
Core Chemical Properties and Data
N-Boc-O-tosyl hydroxylamine is a white crystalline solid that is soluble in various organic solvents, including ether, toluene, and dimethylformamide.[2] The presence of the electron-withdrawing tosyl group on the oxygen and the Boc-protecting group on the nitrogen enhances its stability and modulates its reactivity for nucleophilic substitution reactions.[3] It is primarily used as a source of the "Boc-NH" moiety for the N-amination of aryl and alkyl amines.[1][4]
Quantitative Data Summary
The key physical and chemical properties of N-Boc-O-tosyl hydroxylamine are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 105838-14-0 | [3][5] |
| Molecular Formula | C₁₂H₁₇NO₅S | [4][5] |
| Molecular Weight | 287.33 g/mol | [4][5] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 96-98 °C | [2] |
| Purity | ≥95% (GC), ≥99% (HPLC) | [1][3] |
| Storage Conditions | 2-8°C | [5] |
| SMILES String | Cc1ccc(cc1)S(=O)(=O)ONC(=O)OC(C)(C)C | [5] |
| InChI Key | WZDPZKPHVNFUKB-UHFFFAOYSA-N | [5] |
Mechanism of Action: Electrophilic Amination
Electrophilic amination is a fundamental process where a carbanion or other nucleophile forms a carbon-nitrogen bond by attacking an electrophilic nitrogen source.[6] N-Boc-O-tosyl hydroxylamine serves as an excellent electrophilic aminating reagent. The tosylate group acts as an efficient leaving group, facilitating the transfer of the N-Boc protected nitrogen to a nucleophile.
Caption: General mechanism of electrophilic amination using N-Boc-O-tosyl hydroxylamine.
Key Applications and Experimental Protocols
The primary application of N-Boc-O-tosyl hydroxylamine is in the synthesis of N-Boc protected amines, which are crucial intermediates in pharmaceutical and agrochemical development.[3] It is also utilized in bioconjugation chemistry and material science.[1][3]
Experimental Protocol: General Procedure for N-Amination of Amines
This protocol provides a representative method for the electrophilic N-amination of a primary or secondary amine using N-Boc-O-tosyl hydroxylamine.
Materials:
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Substrate (Aryl or Alkyl Amine)
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N-Boc-O-tosyl hydroxylamine (1.0 - 1.2 equivalents)
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Anhydrous solvent (e.g., Toluene, THF, or DMF)
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Base (e.g., K₂CO₃, Et₃N, or pyridine, 2.0 equivalents)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the substrate amine and the anhydrous solvent.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add N-Boc-O-tosyl hydroxylamine portion-wise over 5-10 minutes.
-
Allow the reaction to stir at room temperature or heat as necessary (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-Boc protected hydrazine derivative.
Caption: Standard workflow for N-amination reactions.
Safety and Handling
N-Boc-O-tosyl hydroxylamine is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[5] Store the reagent in a cool, dry place, typically between 2-8°C.[5]
Conclusion
N-Boc-O-tosyl hydroxylamine is a robust and reliable reagent for electrophilic amination. Its stability and predictable reactivity provide chemists with a powerful method for the synthesis of N-Boc protected amines and hydrazines, which are essential building blocks in drug discovery and organic synthesis.[1][3] The protocols and data provided in this guide serve as a comprehensive resource for its effective application in the laboratory.
